4-fluoro-N-hydroxy-3-methylbenzamide
Description
4-Fluoro-N-hydroxy-3-methylbenzamide is a substituted benzamide derivative characterized by a fluorine atom at the 4-position, a methyl group at the 3-position, and an N-hydroxyamide functional group. Current availability data from CymitQuimica indicate discontinuation of commercial supplies, highlighting challenges in procurement for research purposes .
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-fluoro-N-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C8H8FNO2/c1-5-4-6(8(11)10-12)2-3-7(5)9/h2-4,12H,1H3,(H,10,11) |
InChI Key |
DPJSJAVUKQTLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-hydroxy-3-methylbenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-fluoro-3-methylbenzamide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.
Major Products
Oxidation: 4-Fluoro-3-methylbenzamide.
Reduction: 4-Fluoro-3-methylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-hydroxy-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups : The 4-fluoro substituent in the target compound enhances electrophilicity, similar to 4-chloro and bromo groups in analogs, which influence reactivity in coupling reactions .
- N-Hydroxyamide vs. Amide : The N-hydroxy group in this compound may enable metal coordination (e.g., vanadium or iron), unlike conventional amides, which typically lack such activity .
Spectroscopic and Physicochemical Properties
- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence intensity due to electron-donating methoxy groups, whereas the target compound’s fluorescence remains uncharacterized .
- Thermal Stability : Crystallographic data for bromo-fluoro benzamide analogs () suggest that bulky substituents (e.g., 3-methyl in the target) may reduce molecular flexibility, enhancing thermal stability.
Biological Activity
4-Fluoro-N-hydroxy-3-methylbenzamide is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C9H10FNO, with a molecular weight of approximately 169.15 g/mol. The compound features a fluorine atom at the para position and a hydroxyl group at the meta position relative to the amide functional group. These features significantly influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10FNO |
| Molecular Weight | 169.15 g/mol |
| Functional Groups | Amide, Hydroxyl, Fluorine |
The biological activity of this compound primarily arises from its interactions with specific molecular targets. The hydroxyl group facilitates hydrogen bonding, while the fluorine atom enhances hydrophobic interactions, increasing binding affinity to biological macromolecules. This dual functionality allows the compound to modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anti-inflammatory Effects : The compound may inhibit pathways related to inflammation by modulating enzyme activity.
- Antitumor Potential : Evidence points towards its ability to suppress tumor cell motility and proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity Evaluation
A study assessed the antimicrobial properties of this compound against common bacterial strains. The results indicated significant inhibition zones, suggesting effective antimicrobial activity. -
Anti-inflammatory Mechanism
In vitro experiments demonstrated that the compound inhibited cyclooxygenase (COX) enzymes involved in inflammatory pathways. This inhibition was quantified using enzyme activity assays, showing a dose-dependent response. -
Antitumor Effects
A recent study investigated the effects of this compound on lung cancer cell lines (A549). The compound significantly reduced cell viability and invasion capabilities by downregulating epithelial–mesenchymal transition (EMT) markers such as N-cadherin and Snail.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition against tested strains |
| Anti-inflammatory | Dose-dependent inhibition of COX enzymes |
| Antitumor | Reduced cell viability in A549 cells |
Table 2: Inhibition Data for COX Enzymes
| Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 10 | 35 | 40 |
| 20 | 60 | 70 |
| 50 | 85 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
